4-Methoxy-3-pyrrolin-2-one
Overview
Description
4-Methoxy-3-pyrrolin-2-one, also known as 4-MOP, is a naturally occurring compound found in the essential oil of many plants and herbs, including lavender, basil, and rosemary. It is a colorless, volatile liquid with a sweet, characteristic odor. 4-MOP has been used in traditional medicine for centuries, and has recently been studied for its potential therapeutic benefits.
Scientific Research Applications
Anti-Proliferative Activity
4-Methoxy-3-pyrrolin-2-one derivatives have been investigated for their anti-proliferative activity. Studies involving analogs with different methoxyphenyl and/or indole substituents have shown significant impacts on anti-proliferative activity in U-937 cells. These findings highlight the potential of this compound derivatives in the development of novel anti-cancer agents (Mowery et al., 2017).
Synthesis of Agrochemicals and Medicinal Compounds
The compound plays a role in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are valuable intermediates in preparing agrochemicals and medicinal compounds. This highlights the compound's versatility in creating diverse chemical structures (Ghelfi et al., 2003).
Antioxidant Activity
Research has demonstrated the antioxidant properties of 3-pyrroline-2-ones, a group of derivatives of 2-pyrrolidinones, which includes this compound. These compounds have been identified as promising radical scavengers, potentially useful in pharmacology and biochemistry (Nguyen et al., 2022).
Pharmaceutical Applications
The interaction of this compound derivatives with primary amines and their subsequent antimicrobial activity have been studied, indicating potential applications in developing new antimicrobial agents (Gein et al., 2009).
Synthesis of Heterocyclic Compounds
This compound is involved in the synthesis of various heterocyclic compounds, including pyrroles and furan-fused heterocycles, which are significant in medicinal chemistry and organic synthesis (Kiren et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that pyrrolones and pyrrolidinones, which include 4-methoxy-3-pyrrolin-2-one, are versatile lead compounds for designing powerful bioactive agents .
Mode of Action
Pyrrolones and pyrrolidinones are known to induce prominent pharmaceutical effects .
Biochemical Pathways
Derivatives of pyrrolones and pyrrolidinones have been found to exhibit diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Pyrrolones and pyrrolidinones have been associated with various significant biological activities, suggesting that this compound could have similar effects .
Properties
IUPAC Name |
3-methoxy-1,2-dihydropyrrol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-8-4-2-5(7)6-3-4/h2H,3H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKQBYYDTLOLHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341673 | |
Record name | 4-Methoxy-3-pyrrolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69778-83-2 | |
Record name | 4-Methoxy-3-pyrrolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxy-2,5-dihydro-1H-pyrrol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Methoxy-3-pyrrolin-2-one in organic synthesis?
A: this compound, also known as methyl tetramate, serves as a crucial building block for synthesizing various complex molecules, including natural products and pharmaceuticals. Its versatility stems from the presence of multiple reactive sites that can be selectively manipulated. For instance, it acts as a precursor in the synthesis of the Bcl inhibitor Obatoclax [], the marine alkaloid Lepadiformine [], and the enantiomer of Dysidin, a metabolite found in the marine sponge Dysidea herbacea [].
Q2: Can you elaborate on the role of this compound in the synthesis of Obatoclax?
A: Obatoclax, a potent anticancer agent, is synthesized through a three-step process starting with this compound []. The compound first undergoes a haloformylation reaction, followed by a Suzuki cross-coupling with an indole-2-boronic acid. Finally, an acid-mediated condensation with 2,4-dimethyl-1H-pyrrole completes the synthesis. This highlights the utility of this compound as a starting material for synthesizing complex drug molecules.
Q3: How is this compound employed in the synthesis of C-ring ester-functionalized prodigiosenes?
A: A key step in the synthesis of C-ring ester-functionalized prodigiosenes involves the condensation of alkyl 5-formyl-2,4-dimethylpyrrole-3-carboxylate and this compound []. This reaction, facilitated by a silylative Mukaiyama aldol strategy, leads to the formation of ester-functionalized dipyrrinone analogs, which are further processed to yield the target prodigiosenes. This optimized process allows for the multigram-scale production of these compounds.
Q4: What are the advantages of using this compound as a starting material in organic synthesis?
A4: The use of this compound as a starting material provides several advantages:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.